Journal Name:Microbial Drug Resistance
Journal ISSN:1076-6294
IF:2.706
Journal Website:http://www.liebertpub.com/overview/microbial-drug-resistance/44/
Year of Origin:1995
Publisher:Mary Ann Liebert Inc.
Number of Articles Per Year:175
Publishing Cycle:Quarterly
OA or Not:Not
Synthesis and antiviral activity of 2-substituted 4-aminoquinoline and its analogous derivatives
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-05-12 , DOI: 10.1002/jhet.4672
Herein we describe an efficient Lewis acid-mediated one-pot synthesis of 2-substituted 4-aminoquinolines from commercially available anthranilonitriles and substituted acetophenones via a Friedlander type annulation reaction. The protocol avoids any transition metal catalysts, has a wide substrate scope, and exclusively produces 4-aminoquinolines in excellent yields. Screening of all the new compounds for in vitro antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1) in MDCK cells revealed nine analogues with good virus-inhibiting activity and a favorable toxicity profile. Among them, two compounds, 3a (IC50: 1.7 μM, SI = 30) and 3l (IC50: 4.0 μM, SI = 25) with higher potency are the best anti-influenza hit analogues for further structural optimization.
Detail
Regioselective synthesis of fused pyrimidines and quinazolines linked to Phenoxy-N-arylacetamide moieties as novel hybrid molecules via Biginelli-like reaction
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-12 , DOI: 10.1002/jhet.4709
A novel series of 6-acetyl-[1,2,4]triazolo[1,5-a]pyrimidines, hexahydro-[1,2,4]triazolo[5,1-b]quinazolines, tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1-ones, and 3-acetyl-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines linked to phenoxy-N-arylacetamide moieties were prepared via Biginelli-like cyclo-condensation reaction of the 2-(4-formylphenoxy)-N-arylacetamides, with the appropriate active methylene containing reagents and nitrogen bi-nucleophiles. Elements and spectroscopic data were used to confirm the compositions of the novel compounds. We proposed a reasonable mechanism for the creation of target products.
Detail
Bi-tailed N-cationic surfactant promoted green synthesis of 2-amino-5-oxo-4-alkyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives via multicomponent reaction
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-05-04 , DOI: 10.1002/jhet.4663
Diversely functionalized 2-amino-5-oxo-4-alkyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives were synthesized from substituted aromatic aldehydes, 4-hydroxy coumarin and malononitrile using benzethonium chloride as an easily available, less explored green catalyst and 1:4 (EtOH:H2O) as a green solvent via multicomponent reaction. All the products were thoroughly characterized by infrared (IR), 1H-NMR, 13C-NMR, and mass spectral analyses. Synthesized compounds were screened rule of five for drug-likeness and green matrix properties.
Detail
Late-stage functionalization of Vouacapane derivatives from Caesalpinia platyloba by a Groebke−Blackburn−Bienaymé reaction
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-15 , DOI: 10.1002/jhet.4710
An almost underexplored field within the natural products area is the synthesis of pseudo-natural product libraries by employing isocyanide-based multicomponent reactions as powerful synthetic tools and natural products or their functionalized derivatives as starting reagents. In this work, a novel synthetic strategy behind the late-stage functionalization of fused Vouacapane-azoles in a two-step reaction was developed. The first reaction is a Vilsmeier–Haack formylation at furan ring of the natural product 6β-acetoxyvouacapane, which was isolated from the leaves of Caesalpinia platyloba from its dichloromethane extracts. The second reaction was a Groebke–Blackburn–Bienaymé reaction to synthesize the pseudo-natural products 11a-f in moderate yields, containing pharmacophoric fragments furan and imidazo[1,2-a]pyridine. The compounds described here are good candidates for biological activity assays.
Detail
Design, synthesis, and anti-breast cancer activity evaluation of endoperoxide-type pyrido/pyrrolo[2,3-d]pyrimidine derivatives
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-04-23 , DOI: 10.1002/jhet.4655
Cyclin-dependent kinase 4 and 6 (CDK 4/6) overactivation in breast cancer cells has given birth to the successful development of CDK 4/6 inhibitors. Based on the intrinsic relationship of CDK 4/6 and cyclin D, we designed and synthesized a series of endoperoxide-type pyrido/pyrrolo[2,3-d]pyrimidine derivatives via extracting active fragments from canonical CDK 4/6 inhibitors and endoperoxide-type natural products such as artemisinin and plakortin. Eleven novel endoperoxide-type hybrids were synthesized and characterized by mass spectrometry (MS), high resolution mass spectrometry (HRMS), infrared spectroscopy (IR), hydrogen-1 nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) data. Antiproliferative activities and CDK 4/6 inhibitory effects of target compounds were evaluated via T47D, MDA-MB-436 breast cancer cell lines, and CDK6/cyclin D3 kinase respectively. The results showed that S1 and Y7 were the most potent compounds against CDK6/cyclin D3 kinase, with Half maximal inhibitory concentration (IC50) values of 0.126 ± 0.022 and 0.109 ± 0.007 μM respectively, they were about a half or third as potent as positive control palbociclib (0.045 μM). The antiproliferative effects of S2 were close to positive controls palbociclib and ribociclib, with Growth inhibitory dose 50% (GI50) values of 8.42 ± 0.93 and 18.74 ± 1.78 μM towards T47D cells and MDA-MB-436 cells respectively. Finally, antiproliferative activities against MCF-10A cells indicated that our newly synthesized compounds were harmless to normal human mammary epithelial cells.
Detail
Bimetallic CoCeO2 oxide nanoparticles: An efficient and reusable heterogeneous catalyst for the preparation of 2-amino-3-cyano-4H-pyran derivatives
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-03-12 , DOI: 10.1002/jhet.4646
CoCeO2 NPs were successfully synthesized and confirmed using x-ray diffraction (XRD), field emission scanning electron microscopy (FESEM), and high-resolution transmission electron microscopy (HRTEM) techniques. The catalytic performance of the synthesized CoCeO2 NPs catalyst was examined during the one-pot multicomponent synthesis of biologically significant 2-amino-3-cyano-4H-pyran derivatives. The reaction was easily accomplished using a one-pot, three-component reaction of dimedone, aryl aldehydes, and malononitrile in ethanol under reflux, with excellent yields and a short reaction time. The current catalytic system is more appealing because of its simple reaction conditions, uncomplicated product isolation, economic feasibility, and reusability of the catalyst free from significant loss of activity. This process offers an effective strategy for the synthesis of 2-amino-3-cyano-4H-pyran derivatives.
Detail
Pd/Co2(CO)8-mediated bi-metallic catalysis: Facile synthesis of pharmacologically relevant novel tacrine analogues
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-18 , DOI: 10.1002/jhet.4713
Facile synthesis of amino/alkoxy/hydroxy-carbonylated tacrine analogues by employing Pd/Co2(CO)8 mediated bimetallic catalysis is reported herein. A wide variety of amides and esters have been successfully incorporated at C-6 of the tacrine core by employing this useful synthetic technology. The major highlight of this methodology includes the use of cobalt carbonyl in catalytic amounts to enhance the efficiency of the overall reaction.
Detail
Synthesis of cyclic amino acid baikiain via asymmetric phase transfer catalysis
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-03-26 , DOI: 10.1002/jhet.4648
The synthesis of the cyclic, naturally occurring amino acid baikiain from glycine and cis-1,4-butenediol is reported. The key step of the synthesis is an enantioselective phase transfer catalyzed allylation of the benzophenone imine of glycine t-butyl ester, catalyzed by a cinchonidine quaternary ammonium salt, which provided the allylated glycine in 82% yield and 80% e.e. Further deprotection and hydrolysis of the Schiff base followed by an intramolecular Mitsunobu ring closure reaction yielded the corresponding piperidine ring system in 77% yield, which by hydrolysis yielded baikiain hydrochloride in 36% overall yield. Hydrogenation of the double bond could provide access to (S)-pipecolic acid, which is also an important chiral synthon.
Detail
Transition-metal free synthesis of 2-pyrones by [3 + 3] annulation of cyclopropenones and sulfur ylides
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-03-06 , DOI: 10.1002/jhet.4641
A simple and efficient synthesis for 2-pyrones by [3 + 3] annulation of cyclopropenones and sulfur ylides in the presence of triethyl amine as a base has been developed featuring transition-metal free conditions, high yields, and excellent functional group compatibility. Using this process, a variety of 2-pyrones were prepared in good to excellent yields.
Detail
Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-05-30 , DOI: 10.1002/jhet.4689
Piperazine and morpholine are important heterocyclic structures, which are widely used in the discovery of agrochemicals. Piperazine and morpholine rings are often used as active substructures or bridges to design and synthesize new agrochemicals. In the past decade, piperazine and morpholine compounds have made rapid progress in the research and development of new pesticides, especially in the discovery of fungicides and antibacterial agents. In the future, more piperazine and morpholine pesticides may be commercialized. However, there is no comprehensive review on the use of piperazine and morpholine derivatives in the creation of new agrochemicals. Therefore, we systematically reviewed the application of piperazine and morpholine active compounds in the creation of new pesticides in the past 12 years. This paper not only summarizes the biological activities of piperazine and morpholine compounds, but also discusses the structure–activity relationship, physiological and biochemical changes, and mechanism of action. This work aims to provide inspiration and ideas for the discovery of new agrochemicals of piperazine and morpholine.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 INFECTIOUS DISEASES 传染病学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.10 58 Science Citation Index Science Citation Index Expanded Not
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